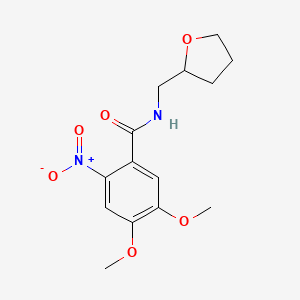![molecular formula C13H20FNO3 B5101324 2-[{2-[2-(2-fluorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B5101324.png)
2-[{2-[2-(2-fluorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[{2-[2-(2-fluorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol, also known as FPEME, is a chemical compound that has been synthesized for scientific research purposes. This compound has been shown to have potential applications in various fields, including biochemistry, pharmacology, and neuroscience.
Mechanism of Action
The mechanism of action of 2-[{2-[2-(2-fluorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol is not fully understood. However, it is believed to act as a partial agonist for GPCRs. This means that it can bind to the receptor and activate it to a certain extent, but not fully. This partial activation can lead to various downstream effects, depending on the specific receptor and cell type involved.
Biochemical and Physiological Effects:
2-[{2-[2-(2-fluorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol has been shown to have various biochemical and physiological effects. It has been shown to modulate the activity of various GPCRs, including the dopamine D2 receptor and the serotonin 5-HT2A receptor. Additionally, 2-[{2-[2-(2-fluorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol has been shown to inhibit the activity of various enzymes involved in drug metabolism, including CYP3A4 and CYP2D6.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[{2-[2-(2-fluorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol in lab experiments is that it can be used to study the effects of various compounds on GPCRs without the need for radioactive labeling. Additionally, 2-[{2-[2-(2-fluorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol can be used to study the effects of compounds on enzymes involved in drug metabolism. However, one limitation of using 2-[{2-[2-(2-fluorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol is that its effects may vary depending on the specific receptor and cell type involved.
Future Directions
There are several future directions for research involving 2-[{2-[2-(2-fluorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol. One direction is to study its effects on other GPCRs, as well as other enzymes involved in drug metabolism. Additionally, 2-[{2-[2-(2-fluorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol could be used to study the effects of various drugs on GPCRs and drug metabolism enzymes. Finally, 2-[{2-[2-(2-fluorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol could be used to develop new drugs that target specific GPCRs or drug metabolism enzymes.
Synthesis Methods
2-[{2-[2-(2-fluorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis method involves the reaction of 2-fluorophenol with 2-bromoethanol in the presence of a base to form 2-(2-fluorophenoxy)ethanol. This compound is then reacted with ethylene oxide to form 2-[2-(2-fluorophenoxy)ethoxy]ethanol. The final step involves the reaction of 2-[2-(2-fluorophenoxy)ethoxy]ethanol with methylamine to form 2-[{2-[2-(2-fluorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol.
Scientific Research Applications
2-[{2-[2-(2-fluorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol has potential applications in various fields of scientific research. It has been shown to have potential as a ligand for G protein-coupled receptors (GPCRs), which are involved in various physiological processes. 2-[{2-[2-(2-fluorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol has also been shown to have potential as a tool for studying the effects of various drugs on GPCRs. Additionally, 2-[{2-[2-(2-fluorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol has been used to study the effects of various compounds on the activity of enzymes involved in the metabolism of drugs.
properties
IUPAC Name |
2-[2-[2-(2-fluorophenoxy)ethoxy]ethyl-methylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FNO3/c1-15(6-8-16)7-9-17-10-11-18-13-5-3-2-4-12(13)14/h2-5,16H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXVDRSNLRFHKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CCOCCOC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-imino-5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B5101244.png)





![2-{[4-(2-fluorobenzyl)-1-piperidinyl]methyl}pyridine trifluoroacetate](/img/structure/B5101276.png)
![methyl 2-{[N-(2,3-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5101281.png)
![N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-2-(3-methylphenyl)acetamide](/img/structure/B5101282.png)
![5-{3-[(4-chlorobenzyl)oxy]benzylidene}-1-(3-chloro-4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5101295.png)


![tetrahydro-2-furanylmethyl 2-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5101327.png)
